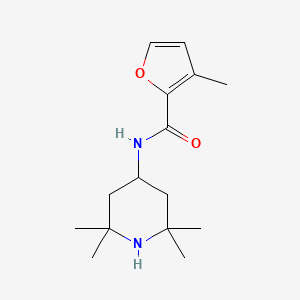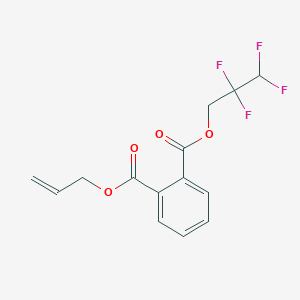
3-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-furamide
Overview
Description
3-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-furamide, also known as MTFA, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. MTFA is a furan derivative that has a piperidine ring with four methyl groups attached to it.
Mechanism of Action
The mechanism of action of 3-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-furamide is not fully understood, but it is believed to act as an antioxidant and free radical scavenger. 3-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-furamide has been shown to reduce oxidative stress and inflammation in animal models, which may explain its neuroprotective and anti-inflammatory effects.
Biochemical and Physiological Effects:
3-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-furamide has been found to have a wide range of biochemical and physiological effects. In animal studies, 3-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-furamide has been shown to improve cognitive function, reduce oxidative stress, and decrease inflammation. Additionally, 3-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-furamide has been found to have a protective effect on the liver and kidneys, and can improve mitochondrial function.
Advantages and Limitations for Lab Experiments
3-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-furamide has several advantages for use in lab experiments. It is stable, easy to handle, and has a long shelf life. Additionally, 3-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-furamide has been shown to have low toxicity and is well-tolerated in animal studies. However, there are limitations to using 3-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-furamide in lab experiments. It is a complex molecule that requires a high level of expertise to synthesize, and it can be expensive to produce.
Future Directions
There are several future directions for research on 3-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-furamide. One area of interest is the potential use of 3-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-furamide as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 3-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-furamide has been studied as a potential treatment for inflammatory diseases such as arthritis and multiple sclerosis. Future research may also focus on understanding the mechanism of action of 3-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-furamide and identifying other potential therapeutic applications for this compound.
In conclusion, 3-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-furamide is a promising compound that has potential applications in various scientific research fields. Its neuroprotective and anti-inflammatory properties make it a potential treatment for several diseases, and its low toxicity and stability make it an attractive candidate for use in lab experiments. Further research is needed to fully understand the potential of 3-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-furamide and identify other potential therapeutic applications for this compound.
Scientific Research Applications
3-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-furamide has been studied extensively in various scientific research fields, including neuroscience, pharmacology, and toxicology. In neuroscience, 3-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-furamide has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In pharmacology, 3-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-furamide has been found to have anti-inflammatory properties and can be used as a potential treatment for inflammatory diseases. In toxicology, 3-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-furamide has been studied as a potential antidote for organophosphate poisoning.
properties
IUPAC Name |
3-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-10-6-7-19-12(10)13(18)16-11-8-14(2,3)17-15(4,5)9-11/h6-7,11,17H,8-9H2,1-5H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPAPKICGRHRGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)NC2CC(NC(C2)(C)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4701673.png)
amino]carbonothioyl}thio)acetic acid](/img/structure/B4701677.png)
![N-benzyl-5-[(phenylthio)methyl]-2-furamide](/img/structure/B4701679.png)
![6-{[5-(3-chlorophenyl)-2-furyl]methylene}-5-imino-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4701686.png)


![3-methyl-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B4701715.png)
![5-{4-[(4-iodobenzyl)oxy]benzylidene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B4701717.png)
![N-(2-{[1-(3,5-dimethoxybenzoyl)-1,2,3,4-tetrahydro-8-quinolinyl]oxy}ethyl)acetamide](/img/structure/B4701721.png)
![1-(2-buten-1-yl)-3,4,7,9-tetramethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4701724.png)
![6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B4701725.png)
![N-(3-{N-[(5-ethyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B4701726.png)
![2-(4-fluorophenyl)-4-{4-[3-(3-methoxyphenoxy)propoxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4701737.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B4701739.png)